Ethyl 3-amino-3-ethoxyacrylate hydrochloride
Overview
Description
Ethyl 3-amino-3-ethoxyacrylate hydrochloride is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss related compounds and their reactivity, which can provide insights into the behavior of similar ethoxyacrylate compounds. For instance, ethyl α-(aminomethyl)acrylate, a β-amino acid ester, is described as undergoing radical polymerization, which suggests that ethyl 3-amino-3-ethoxyacrylate might also participate in polymerization reactions under certain conditions .
Synthesis Analysis
The synthesis of related compounds involves regioselective coupling reactions. For example, ethyl 2-((alkylamino)(cyano)methyl) acrylates are synthesized through the reaction of ethyl 2-(bromomethyl)-3-cyanoacrylate with primary amines . This indicates that the synthesis of ethyl 3-amino-3-ethoxyacrylate could potentially involve similar regioselective coupling steps, although the exact method for synthesizing this specific compound is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of ethyl 3-amino-3-ethoxyacrylate hydrochloride can be inferred to some extent from the related compounds discussed. For instance, the reaction of 5-amino-1,2,4-triazoles with ethyl 2-cyano-3-ethoxyacrylate yields triazolo[1,5-a]-pyrimidine derivatives, and the structure of these compounds is confirmed through degradation and spectral analysis . This suggests that the molecular structure of ethyl 3-amino-3-ethoxyacrylate hydrochloride could be elucidated using similar analytical techniques.
Chemical Reactions Analysis
The chemical reactivity of compounds similar to ethyl 3-amino-3-ethoxyacrylate is highlighted in the papers. For instance, the interaction of methyl 3-ethoxy-2-(2,5-dichloro-3-thenoyl)acrylate with amines leads to the formation of pyrazolo[1,5-α]pyrimidine and triazolo[1,5-α]pyrimidine derivatives through selective displacement and cyclocondensation reactions . This suggests that ethyl 3-amino-3-ethoxyacrylate hydrochloride might also undergo similar cyclization and condensation reactions with amines.
Physical and Chemical Properties Analysis
While the physical and chemical properties of ethyl 3-amino-3-ethoxyacrylate hydrochloride are not directly discussed, the properties of related compounds can provide some context. The pH/temperature responsiveness of polymers derived from ethyl α-(aminomethyl)acrylate implies that ethyl 3-amino-3-ethoxyacrylate hydrochloride might also exhibit interesting solubility and phase behavior in response to environmental changes. However, specific properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally for ethyl 3-amino-3-ethoxyacrylate hydrochloride.
Scientific Research Applications
Synthesis and Antibacterial Activity
Ethyl 3-amino-3-ethoxyacrylate hydrochloride is used in synthesizing compounds with potent antibacterial activity. For example, certain derivatives synthesized from it have shown significant inhibition against bacterial DNA polymerase and Gram-positive bacteria in culture, demonstrating potential for treating bacterial infections (Zhi et al., 2005).
Preparation of Ofloxacin Analogs
It's also utilized in preparing ofloxacin analogs. These derivatives are significant in the development of new antibacterial agents, showcasing the versatility of Ethyl 3-amino-3-ethoxyacrylate hydrochloride in medicinal chemistry (Rádl et al., 1991).
Cross-Linked Polymeric Supports
In polymer science, it contributes to the creation of highly cross-linked polymeric supports for solid-phase peptide synthesis. This application is crucial for developing peptides for therapeutic and research purposes (Kempe & Bárány, 1996).
Synthesis of Schiff and Mannich Bases
The compound is involved in the synthesis of Schiff and Mannich bases of isatin derivatives. These bases have applications in various chemical processes and could lead to the development of new compounds with potential pharmacological activities (Bekircan & Bektaş, 2008).
Azo Polymers and Birefringence Behavior
It's used in synthesizing azo polymers with electronic push and pull structures, which exhibit photoinduced birefringence behavior. These materials have potential applications in optical data storage and photonic devices (Cao et al., 2008).
Safety And Hazards
Ethyl 3-amino-3-ethoxyacrylate hydrochloride is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .
properties
IUPAC Name |
ethyl (E)-3-amino-3-ethoxyprop-2-enoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c1-3-10-6(8)5-7(9)11-4-2;/h5H,3-4,8H2,1-2H3;1H/b6-5+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGHNNMPKVPTKF-IPZCTEOASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=CC(=O)OCC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C(=C/C(=O)OCC)/N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-amino-3-ethoxyacrylate hydrochloride | |
CAS RN |
34570-16-6 | |
Record name | 2-Propenoic acid, 3-amino-3-ethoxy-, ethyl ester, hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.661 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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